Technical Guide: Chemical Properties of Benzyl (1-ethylpiperidin-4-yl)carbamate
Technical Guide: Chemical Properties of Benzyl (1-ethylpiperidin-4-yl)carbamate
The following technical guide details the chemical properties, synthesis, and reactivity of Benzyl (1-ethylpiperidin-4-yl)carbamate , a critical intermediate in the design of piperidine-based pharmacophores.
Executive Summary
Benzyl (1-ethylpiperidin-4-yl)carbamate is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry. It serves as a protected amine intermediate and a pharmacophoric core in the development of acetylcholinesterase (AChE) inhibitors , muscarinic antagonists , and sigma receptor ligands . Its structure combines a lipophilic benzyl carbamate (Cbz) moiety with a basic 1-ethylpiperidine ring, imparting unique solubility and reactivity profiles essential for structure-activity relationship (SAR) studies.
This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and chemical stability, designed to support researchers in lead optimization and process chemistry.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
The compound is characterized by a piperidine ring substituted at the nitrogen (N1) with an ethyl group and at the 4-position with a benzyl carbamate group.[1] The basicity of the tertiary amine at N1 dictates its solubility and salt-formation behavior.
Table 1: Physicochemical Profile
| Property | Value / Description | Note |
| IUPAC Name | Benzyl N-(1-ethylpiperidin-4-yl)carbamate | |
| Molecular Formula | C₁₅H₂₂N₂O₂ | |
| Molecular Weight | 262.35 g/mol | |
| CAS Number | Not assigned as bulk commodity | Component CAS: 50534-45-7 (Amine), 501-53-1 (Cbz-Cl) |
| Physical State | White to off-white solid | Low-melting solid (Predicted MP: 65–75 °C) |
| pKa (Predicted) | 10.2 ± 0.3 (Piperidine N) | Basic center; forms stable salts with HCl/HBr |
| LogP (Predicted) | 2.15 | Lipophilic, crosses BBB |
| Solubility | DCM, MeOH, DMSO, EtOAc | Insoluble in water at pH > 9; Soluble at pH < 6 |
Structural Analysis[11]
-
Cbz Group (Benzyloxycarbonyl): Provides steric bulk and lipophilicity; susceptible to hydrogenolysis.
-
Piperidine Core: The chair conformation is dominant, with the bulky carbamate group preferring the equatorial position to minimize 1,3-diaxial interactions.
-
N-Ethyl Substituent: Increases basicity compared to N-methyl analogs and enhances metabolic stability against N-dealkylation.
Synthetic Methodologies
The synthesis of Benzyl (1-ethylpiperidin-4-yl)carbamate is typically achieved via the chemoselective protection of 1-ethylpiperidin-4-amine .
Protocol A: Direct Carbamoylation (Standard)
This method uses Benzyl Chloroformate (Cbz-Cl) under Schotten-Baumann conditions.
Reagents:
-
1-Ethylpiperidin-4-amine (1.0 equiv)
-
Benzyl Chloroformate (1.1 equiv)
-
Triethylamine (TEA) or K₂CO₃ (1.5 equiv)
-
Dichloromethane (DCM) (0.2 M)
Step-by-Step Workflow:
-
Preparation: Dissolve 1-ethylpiperidin-4-amine in anhydrous DCM under N₂ atmosphere. Cool to 0 °C.
-
Base Addition: Add TEA dropwise. Ensure temperature remains < 5 °C.
-
Acylation: Add Benzyl Chloroformate dropwise over 30 minutes. The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9).[2]
-
Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (Silica, 0-10% MeOH in DCM).
Protocol B: Reductive Amination (Alternative)
Used when starting from the ketone precursor.
-
React Benzyl (4-oxopiperidin-1-yl)carbamate is not the precursor here.
-
Correct Route: Start with 1-benzyl-4-aminopiperidine (protected) or N-Cbz-4-piperidone (requires N-alkylation later).
-
Preferred Route: Reductive amination of 1-ethyl-4-piperidone with benzyl carbamate is not feasible. The standard route (Protocol A) is superior.
Visualization: Synthesis Workflow
The following diagram illustrates the critical pathway from the commercially available ketone to the final carbamate.
Figure 1: Synthetic pathway converting 1-ethyl-4-piperidone to the target carbamate via reductive amination and Cbz-protection.[3][4]
Chemical Reactivity & Stability Profile
Understanding the stability of the carbamate linkage and the tertiary amine is vital for handling and storage.
Carbamate Hydrolysis & Deprotection
The Cbz group is acid-stable at mild pH but sensitive to strong acids and hydrogenolysis.
-
Hydrogenolysis (Standard Deprotection):
-
Conditions: H₂ (1 atm), 10% Pd/C, MeOH.
-
Product: 1-Ethylpiperidin-4-amine + Toluene + CO₂.
-
Utility: Used to regenerate the free amine for further coupling (e.g., urea formation or amide coupling).
-
-
Acid Hydrolysis:
-
Conditions: HBr in Acetic Acid (33%) or refluxing 6N HCl.
-
Result: Cleavage of the benzyl group to form benzyl bromide (with HBr) and decarboxylation.
-
-
Base Stability:
-
Stable to mild bases (TEA, Pyridine). Hydrolyzes in refluxing NaOH/KOH to yield the amine and benzyl alcohol.
-
N-Oxidation
The basic nitrogen (N-ethyl) is susceptible to oxidation by peracids (e.g., mCPBA) or H₂O₂.
-
Product: Benzyl (1-ethyl-1-oxidopiperidin-4-yl)carbamate (N-oxide).
-
Prevention: Store under inert atmosphere; avoid prolonged exposure to air/light.
Visualization: Reactivity Pathways
Figure 2: Primary reactivity pathways including hydrogenolysis (deprotection), oxidation (impurity formation), and salt formation.[3]
Analytical Characterization
To validate the identity of synthesized batches, the following spectral signatures should be confirmed.
Nuclear Magnetic Resonance (NMR)[12]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.30–7.40 (m, 5H): Aromatic benzyl protons.
-
δ 5.10 (s, 2H): Benzylic -CH₂- protons (singlet).
-
δ 4.65 (br s, 1H): Carbamate -NH-.
-
δ 3.50–3.60 (m, 1H): Methine proton at C4 (adjacent to carbamate).
-
δ 2.80–2.95 (m, 2H): Equatorial protons at C2/C6.
-
δ 2.40 (q, 2H): Ethyl -CH₂- (N-substituent).
-
δ 1.08 (t, 3H): Ethyl -CH₃.
-
-
¹³C NMR:
-
δ 155.8: Carbamate Carbonyl (C=O).
-
δ 136.5: Aromatic quaternary C.
-
δ 66.8: Benzylic CH₂.
-
δ 52.4: Piperidine C2/C6.
-
δ 12.1: Ethyl CH₃.
-
Mass Spectrometry (ESI-MS)
-
[M+H]⁺: 263.17 m/z.
-
Fragmentation:
-
Loss of Benzyl group (91 m/z).
-
Loss of Carbamate (-CO₂).
-
Characteristic fragment at m/z 128 (1-ethylpiperidin-4-amine core).
-
Biological Relevance & Safety
Pharmacological Context
This scaffold is structurally homologous to the "piperidine-carbamate" class of AChE inhibitors (e.g., Rivastigmine analogs) and muscarinic antagonists.[3]
-
Mechanism: The basic nitrogen mimics the quaternary ammonium of acetylcholine, interacting with the anionic site of the receptor/enzyme, while the benzyl carbamate interacts with hydrophobic pockets or the esteratic site.
-
Applications:
-
Fragment-Based Drug Discovery (FBDD): Used as a fragment to probe hydrophobic pockets in GPCRs.
-
Prodrug Design: The carbamate can act as a prodrug for the active primary amine.
-
Safety & Handling
-
Hazards: Likely an irritant to eyes, skin, and respiratory system. The free amine precursor is corrosive.
-
Storage: Store at 2–8 °C under desiccant. The hydrochloride salt is hygroscopic.
-
Toxicity: No specific toxicology data exists for this exact molecule; treat as a potent CNS-active agent due to the piperidine motif.
References
-
PubChem. 1-Ethylpiperidin-4-amine (Compound Summary). National Library of Medicine. Available at: [Link]
-
Organic Syntheses. Protection of Amines with Benzyl Chloroformate. Org.[5][6][7] Synth. Coll. Vol. 3. Available at: [Link]
Sources
- 1. Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. [1-[2-[[3-[(4-carbamoylpiperidin-1-yl)methyl]benzoyl]-methylamino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzyl carbamate - Wikipedia [en.wikipedia.org]
- 6. orgsyn.org [orgsyn.org]
- 7. 1-ethylpiperidin-4-amine | 50534-45-7 [sigmaaldrich.com]
